1-((3-Methylthiophen-2-yl)methyl)piperidin-3-ol
Description
1-((3-Methylthiophen-2-yl)methyl)piperidin-3-ol is a piperidine derivative featuring a 3-methylthiophene moiety attached via a methylene bridge to the nitrogen of the piperidine ring, with a hydroxyl group at the 3-position of the piperidine. This compound is structurally distinct due to the combination of a sulfur-containing heterocycle (thiophene) and a hydroxylated piperidine scaffold.
Properties
IUPAC Name |
1-[(3-methylthiophen-2-yl)methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-9-4-6-14-11(9)8-12-5-2-3-10(13)7-12/h4,6,10,13H,2-3,5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACNFNAELHIRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Methylthiophen-2-yl)methyl)piperidin-3-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with 3-Methylthiophen-2-ylmethyl Group:
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through oxidation reactions or by using hydroxyl-containing precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-((3-Methylthiophen-2-yl)methyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the thiophene ring.
Substitution: The piperidine ring can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like alkyl halides and electrophilic reagents like acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
1-((3-Methylthiophen-2-yl)methyl)piperidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperidine derivatives are often explored for their pharmacological potential, including analgesic, anti-inflammatory, and antipsychotic effects.
Mechanism of Action
The mechanism of action of 1-((3-Methylthiophen-2-yl)methyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The thiophene ring may also contribute to the compound’s biological activity by interacting with different molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Piperidin-3-ol vs. Piperidin-4-ol Derivatives
- 1-[(Thiophen-3-yl)methyl]piperidin-4-ol (T0Y) :
- Structural Difference : The hydroxyl group is at the 4-position of the piperidine ring, and the thiophene substituent is at the 3-position (vs. 3-methylthiophen-2-yl in the target compound).
- Functional Impact : Positional isomerism significantly affects biological selectivity. For example, in sphingosine kinase inhibitors (e.g., RB-005 [piperidin-4-ol] vs. RB-019 [piperidin-3-ol]), the 4-hydroxy derivative exhibited 15-fold selectivity for SK1 over SK2, while the 3-hydroxy derivative showed only 6.1-fold selectivity . This suggests that the hydroxyl position in piperidine derivatives modulates target engagement and selectivity.
Thiophene-Substituted Analogues
- 1-[4,4-Bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid (CAS 115103-55-4): Structural Difference: Incorporates two 3-methylthiophen-2-yl groups and a carboxylic acid at the piperidine-3-position.
- Chalcone Derivatives (e.g., 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one): Structural Difference: Contains a propanone chain linking the thiophene to a phenolic ring instead of a piperidine. Functional Impact: The unsaturated ketone in chalcones is associated with antioxidant and antimicrobial activity, whereas the piperidine-hydroxyl scaffold in the target compound may favor enzyme inhibition (e.g., kinase or protease targets) .
Heterocycle-Substituted Piperidinols
- 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol (CAS 1250111-68-2): Structural Difference: Replaces the 3-methylthiophen-2-yl group with a 3-ethyl-1,2,4-oxadiazole ring. Functional Impact: Oxadiazoles are known for metabolic stability and hydrogen-bond acceptor capacity. This substitution may reduce π-π stacking (compared to thiophene) but improve pharmacokinetic properties like half-life .
Pharmacologically Active Analogues
- COVID-19 Spike Protein Inhibitors (e.g., 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol): Structural Difference: Contains a chloroquinoline group instead of thiophene. Functional Impact: The quinoline moiety enhances aromatic stacking interactions with viral spike proteins, while the piperidin-3-ol group may facilitate hydrogen bonding. This highlights the versatility of piperidin-3-ol derivatives in antiviral drug design .
Structural and Functional Data Table
| Compound Name | Core Structure | Key Substituents | Biological Activity/Notes | Reference |
|---|---|---|---|---|
| 1-((3-Methylthiophen-2-yl)methyl)piperidin-3-ol | Piperidin-3-ol | 3-Methylthiophen-2-ylmethyl | Potential kinase/protease inhibition | [4, 7] |
| 1-[(Thiophen-3-yl)methyl]piperidin-4-ol (T0Y) | Piperidin-4-ol | Thiophen-3-ylmethyl | Structural isomer; unknown activity | [11] |
| RB-005 (1-(4-octylphenethyl)piperidin-4-ol) | Piperidin-4-ol | 4-Octylphenethyl | SK1 inhibitor (15-fold selectivity) | [3] |
| RB-019 (1-(4-octylphenethyl)piperidin-3-ol) | Piperidin-3-ol | 4-Octylphenethyl | SK1 inhibitor (6.1-fold selectivity) | [3] |
| 1-[(3-Ethyl-oxadiazol-5-yl)methyl]piperidin-3-ol | Piperidin-3-ol | 3-Ethyl-1,2,4-oxadiazol-5-ylmethyl | Improved metabolic stability | [14, 16] |
| COVID-19 Inhibitor (Chloroquinoline derivative) | Piperidin-3-ol | 6-Chloroquinolin-4-yl | Spike protein interaction | [2] |
Key Findings and Implications
Hydroxyl Position : The 3-hydroxy configuration in piperidine derivatives may reduce selectivity for certain kinase targets compared to 4-hydroxy isomers but could enhance interactions with other biological targets (e.g., viral proteases) .
Thiophene vs. Oxadiazole : Thiophene-substituted compounds favor lipophilic interactions, while oxadiazole derivatives improve metabolic stability. The 3-methyl group on thiophene may further optimize steric and electronic properties for target binding .
Synthetic Feasibility : The 3-methylthiophen-2-yl group is synthetically accessible via established condensation and coupling reactions, enabling modular drug design .
Biological Activity
1-((3-Methylthiophen-2-yl)methyl)piperidin-3-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a thiophene moiety. The structural formula can be represented as follows:
This compound is characterized by its piperidine core, which is known for versatile interactions with biological targets, and a thiophene ring that may enhance its pharmacological properties.
The biological activity of this compound is believed to involve interactions with various molecular targets. The piperidine ring can modulate the activity of receptors and enzymes, while the thiophene component may contribute to additional interactions that enhance its efficacy against specific biological pathways .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against HIV. In studies involving MT-4 cells, it demonstrated promising antiviral activity with an effective concentration (EC50) indicating low cytotoxicity compared to its antiviral effects. This suggests a favorable selectivity index (SI), making it a candidate for further development as an antiviral agent .
Case Studies and Research Findings
Several studies have focused on the structure-activity relationship (SAR) of piperidine derivatives, including this compound. Notable findings include:
- Antinociceptive Effects : In rodent models of neuropathic pain, compounds similar to this compound have shown significant antinociceptive effects without inducing motor deficits .
- Cell Proliferation Inhibition : The compound has been associated with inhibition of cell proliferation in various tumor cell lines, indicating potential anticancer properties. The EC50 values reported range from 1 to 3 µM, demonstrating strong activity against specific cancer types .
Table: Summary of Biological Activities
| Activity | Target | EC50/IC50 Values | Notes |
|---|---|---|---|
| Antimicrobial | Various Bacterial Strains | Not specified | Effective against resistant strains |
| Antiviral | HIV | Low cytotoxicity | Promising selectivity index |
| Antinociceptive | Neuropathic Pain Models | Not specified | No motor deficits observed |
| Anticancer | Tumor Cell Lines | 1 - 3 µM | Strong inhibition of proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
